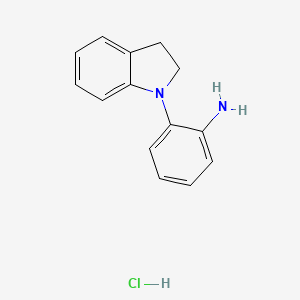

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Description

BenchChem offers high-quality 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAKGAAQJRHRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71971-47-6 | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

An In-depth Technical Guide to 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (CAS No: 71971-47-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule features a rigid indoline scaffold fused to an aniline moiety, a common structural motif in pharmacologically active agents. This document details the compound's fundamental physicochemical properties, outlines a robust and well-rationalized synthetic methodology, discusses essential analytical characterization techniques, and explores its potential applications as a key building block in the synthesis of novel therapeutics. The content is structured to provide both foundational knowledge and actionable protocols for scientists and development professionals.

Chemical Identity and Physicochemical Properties

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a crystalline solid at room temperature. The core structure consists of an aniline ring where the amine is substituted at the ortho position with a 2,3-dihydro-1H-indole (indoline) group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.

The indoline ring system is a prevalent feature in numerous natural products and synthetic compounds, valued for its unique three-dimensional structure that can facilitate specific interactions with biological targets.[1][2][3] The non-coplanar arrangement of the fused benzene and saturated pyrrolidine rings can improve physicochemical properties, such as increasing water solubility and decreasing lipophilicity compared to its aromatic indole counterpart.[3]

Table 1: Physicochemical Properties of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 71971-47-6 | [4] |

| Molecular Formula | C₁₄H₁₅ClN₂ | [4] |

| Formula Weight | 246.74 g/mol | [4] |

| Molecular Formula (Free Base) | C₁₄H₁₄N₂ | [5] |

| Monoisotopic Mass (Free Base) | 210.11569 Da | [5] |

| Melting Point | 233-236 °C | [4] |

| Appearance | Off-white to gray powder (typical for aniline salts) | [6][7] |

| Solubility | Soluble in methanol.[4] Water solubility is enhanced due to the hydrochloride salt form.[7] |

Synthesis and Mechanistic Rationale

The synthesis of diarylamine structures such as 2-(2,3-dihydro-1H-indol-1-yl)aniline is efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[8]

The proposed synthesis involves the coupling of indoline with a suitable ortho-halogenated aniline derivative, followed by conversion to the hydrochloride salt.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a self-validating system; successful coupling is readily monitored by TLC or LC-MS, and the final product's identity is confirmed by standard analytical methods (see Section 3).

Materials:

-

Indoline (1.0 eq)

-

2-Bromoaniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Caesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous Toluene

-

Anhydrous HCl solution (e.g., 2M in diethyl ether)

-

Ethyl Acetate, Hexanes

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Cs₂CO₃, Pd₂(dba)₃, and Xantphos. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by indoline and 2-bromoaniline via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification (Free Base): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure free base, 2-(2,3-dihydro-1H-indol-1-yl)aniline.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add the HCl solution in diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

Catalyst System: The Pd₂(dba)₃/Xantphos system is chosen for its high efficiency in forming C(aryl)-N bonds. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the crucial reductive elimination step and prevents catalyst decomposition.

-

Base: Cs₂CO₃ is a strong, non-nucleophilic base that is highly effective in this coupling. Its solubility in organic solvents is low, but it is sufficient to deprotonate the amine without causing side reactions.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and will be oxidized to an inactive Pd(II) state. An inert atmosphere is critical for maintaining catalytic activity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the aniline and indoline rings (typically in the δ 6.5-7.5 ppm range). Two characteristic triplets corresponding to the aliphatic protons of the indoline ring (-CH₂-CH₂-) are expected around δ 3.0-4.0 ppm. A broad singlet for the -NH₂ protons will also be present, which will shift or disappear upon D₂O exchange.

-

¹³C NMR: The spectrum will display signals for all 14 unique carbon atoms. Aromatic carbons will appear in the δ 110-150 ppm range, while the two aliphatic carbons of the indoline ring will be found upfield (δ 25-55 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 211.12.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3500 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.

-

Melting Point Analysis: The measured melting point should be sharp and consistent with the literature value of 233-236 °C, indicating high purity.[4]

Applications in Research and Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][3] Its derivatives have shown utility as anticancer agents, antibacterial drugs, and treatments for cardiovascular and neurological disorders.[3][9][10]

2-(2,3-dihydro-1H-indol-1-yl)aniline HCl serves as a versatile intermediate for generating libraries of more complex molecules for drug screening. The primary amine on the aniline ring is a chemical handle that can be readily functionalized.

Caption: Use of the title compound as a core scaffold for library synthesis.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The diarylamine motif is a classic hinge-binding element in many kinase inhibitors used in oncology. The indoline portion can be used to explore specific pockets of the ATP-binding site.

-

CNS Agents: The rigid structure of the indoline can impart favorable properties for crossing the blood-brain barrier. Many CNS-active compounds utilize similar scaffolds.[9]

-

Antihypertensive Agents: Related indoline-containing molecules, such as Indapamide, are used as diuretics and antihypertensive agents, suggesting this scaffold has potential in cardiovascular drug discovery.[10]

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Aniline hydrochloride salts can be hygroscopic and light-sensitive.[6]

-

Safety: Aniline derivatives are classified as toxic. Refer to the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.

Conclusion

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a valuable chemical entity for drug discovery and development. Its well-defined structure, accessible synthesis via robust catalytic methods, and the strategic placement of a reactive functional group make it an ideal starting point for the creation of diverse molecular libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

-

PubChemLite. 2-(2,3-dihydro-1h-indol-1-yl)aniline hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Pyxis Chemical. Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

-

PMC. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

-

PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

-

NIST. 1H-Indole, 2,3-dihydro-. [Link]

-

ResearchGate. Development and Application of Indolines in Pharmaceuticals. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

Wikipedia. Indoline. [Link]

-

PMC. Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indoline - Wikipedia [en.wikipedia.org]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,3-DIHYDRO-1H-INDOL-1-YL)ANILINE HYDROCHLORIDE | 71971-47-6 [amp.chemicalbook.com]

- 5. PubChemLite - 2-(2,3-dihydro-1h-indol-1-yl)aniline hydrochloride (C14H14N2) [pubchemlite.lcsb.uni.lu]

- 6. garudachem.com [garudachem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Indoline synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. 2,3-Dihydro-2-methyl-1H-indol-1-amine Hydrochloride [cymitquimica.com]

A Technical Guide to the Thermodynamic Properties of Indoline-Substituted Aniline Derivatives: From First Principles to Pharmaceutical Application

Abstract

Indoline-substituted aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the energetics of their interactions with macromolecular targets. A profound understanding of the thermodynamic properties of these molecules is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the core thermodynamic principles governing the behavior of indoline-substituted aniline derivatives. We delve into the causality behind experimental choices for characterizing these properties, present detailed, field-proven protocols for key analytical techniques, and explore the synergy between empirical data and computational modeling. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Thermodynamic Imperative in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is governed by a series of molecular recognition events. The affinity of a drug for its target, its solubility in physiological media, and its stability under storage conditions are all dictated by fundamental thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[4]

The core relationship, ΔG = ΔH - TΔS , defines the spontaneity and strength of a molecular interaction, such as a drug binding to its protein target.[5]

-

Gibbs Free Energy (ΔG): Represents the overall energy change of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process, such as favorable drug-target binding. It is directly related to the binding affinity (K_D) or equilibrium constant (K_a).[5][6]

-

Enthalpy (ΔH): Reflects the change in heat content of the system. A negative (exothermic) ΔH is often associated with the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces.[7]

-

Entropy (ΔS): Represents the change in the degree of disorder or randomness in the system. A positive (favorable) ΔS can arise from the release of ordered solvent molecules (like water) from the binding interface, a phenomenon known as the hydrophobic effect.[4][7]

For indoline-substituted aniline derivatives, the specific nature and position of substituents dramatically alter the electronic and steric landscape of the molecule, thereby modulating its thermodynamic signature. Understanding these structure-thermodynamic relationships is paramount for optimizing drug efficacy and developability.

Logical Relationship of Core Thermodynamic Parameters

The following diagram illustrates how enthalpy and entropy contribute to the overall Gibbs free energy, which dictates the spontaneity of a molecular interaction.

Caption: Interplay of Enthalpy (ΔH) and Entropy (ΔS) in determining Gibbs Free Energy (ΔG).

Experimental Determination of Thermodynamic Properties

Calorimetry is the gold standard for the direct measurement of heat changes associated with chemical and physical processes, providing unparalleled insight into the thermodynamics of molecular interactions.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is indispensable for characterizing the solid-state properties of drug candidates, which directly impact formulation, stability, and bioavailability.

Core Applications for Indoline-Aniline Derivatives:

-

Polymorphism & Phase Transitions: Many organic molecules, including these derivatives, can exist in multiple crystalline forms (polymorphs) with different stabilities and dissolution rates. DSC can identify and quantify these forms by detecting their unique melting points and enthalpies of fusion.[9][10]

-

Purity Assessment: Impurities in a sample typically depress and broaden its melting peak. DSC provides a highly sensitive method for purity determination.[11]

-

Thermal Stability: DSC can reveal the onset temperature of thermal decomposition, a critical parameter for determining handling and storage conditions.[9]

-

Drug-Excipient Compatibility: In formulation development, DSC is used to screen for potential interactions between the active pharmaceutical ingredient (API) and excipients.

Causality Behind Protocol Choices:

-

Inert Atmosphere (N₂): Using an inert gas purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are related to physical transitions, not chemical reactions.

-

Low Sample Mass (2-5 mg): This minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

-

Controlled Heating Rate (e.g., 10 °C/min): The choice of heating rate is a balance. A slower rate provides better resolution of closely spaced thermal events, while a faster rate enhances sensitivity (larger peak height). A rate of 10 °C/min is a standard starting point for pharmaceutical compounds.

-

Hermetically Sealed Pans: For samples that may sublime or release volatiles, sealed pans prevent mass loss, which would otherwise invalidate enthalpy calculations.

-

Calibration: Regular calibration with certified standards (e.g., Indium) is crucial for ensuring the accuracy of both temperature and enthalpy measurements.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. The onset of the indium melt should be 156.6 °C and its enthalpy of fusion should be 28.45 J/g.

-

Sample Preparation: Accurately weigh 2-5 mg of the indoline-substituted aniline derivative into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid. Use a hermetically sealed pan if the sample is expected to be volatile. Place an empty, sealed pan on the reference sensor.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point (T_m) is typically determined from the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. The software performs this calculation, providing a value in J/g, which can be converted to kJ/mol using the molecular weight of the compound.

-

Isothermal Titration Calorimetry (ITC)

ITC is the only technique that can determine all binding parameters (binding affinity K_a, enthalpy ΔH, and stoichiometry 'n') in a single experiment.[12] It directly measures the heat released or absorbed when one molecule binds to another, making it a cornerstone of drug discovery for characterizing drug-target interactions.[13]

Causality Behind Protocol Choices:

-

Ligand in Syringe, Target in Cell: This is the most common setup. The concentration of the ligand (titrant) is typically set to be 10-15 times that of the target (titrand) to ensure that the target becomes fully saturated during the experiment, allowing for a complete binding isotherm to be measured.

-

Control Titration (Heat of Dilution): Injecting the ligand into the buffer alone is a critical control. The small heat changes from this process (heat of dilution) must be subtracted from the main experiment's data to isolate the true heat of binding.[6]

-

Stirring: Gentle, constant stirring ensures rapid mixing of the injectant with the cell contents, allowing the system to reach equilibrium quickly after each injection.

Sources

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 6. preprints.org [preprints.org]

- 7. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. quercus.be [quercus.be]

- 10. veeprho.com [veeprho.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. americanlaboratory.com [americanlaboratory.com]

Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Topic: Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Document Type: Technical Safety Guide & Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Compound Architecture & Identity

Objective: To establish the precise chemical identity and structural connectivity of the target compound, distinguishing it from related indole/aniline isomers.

Chemical Identification

| Parameter | Detail |

| Product Name | 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride |

| CAS Number | 71971-47-6 |

| Synonyms | 1-(2-Aminophenyl)indoline hydrochloride; 2-(Indolin-1-yl)aniline HCl |

| Molecular Formula | C₁₄H₁₅ClN₂ (C₁₄H₁₄N₂ · HCl) |

| Molecular Weight | 246.74 g/mol |

| Structure Description | A bi-aryl amine system consisting of an aniline ring substituted at the ortho (2-) position by the nitrogen atom (1-position) of a 2,3-dihydro-1H-indole (indoline) ring. The complex is stabilized as a hydrochloride salt. |

Structural Connectivity & Logic

The steric bulk of the indoline group at the ortho position of the aniline creates a twisted conformation, potentially reducing planarity compared to fully aromatic analogs. This impacts solubility and metabolic accessibility.

DOT Diagram 1: Structural Connectivity & Functional Groups

Caption: Structural decomposition highlighting the primary toxophore (aniline) and the steric indoline substituent.

Hazard Identification (GHS Classification)

Objective: To synthesize a safety profile based on the "Read-Across" principle, utilizing data from the parent pharmacophores (Aniline and Indoline) where specific experimental data for CAS 71971-47-6 is absent.

Classification Logic (Read-Across)

-

Aniline Moiety: Known to cause methemoglobinemia, skin sensitization, and suspected carcinogenicity [1].

-

Indoline Moiety: Associated with skin/eye irritation and potential CNS effects [2].

-

Hydrochloride Salt: Increases water solubility, potentially enhancing bioavailability and acute toxicity upon ingestion.

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. | H301 |

| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. | H311 |

| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled. | H331 |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | H317 |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects. | H341 |

| Carcinogenicity | Category 2 | Suspected of causing cancer. | H351 |

| STOT - Repeated Exp. | Category 1 | Causes damage to organs (Blood/Spleen) through prolonged exposure. | H372 |

| Aquatic Toxicity | Acute 1 | Very toxic to aquatic life. | H400 |

Mechanistic Toxicity Pathway

The primary danger lies in the metabolic activation of the aniline ring.

DOT Diagram 2: Metabolic Activation & Toxicity Pathway

Caption: The critical pathway leading to methemoglobinemia, the primary acute risk for aniline derivatives.

Handling Protocol & Exposure Controls

Objective: To provide a self-validating workflow that minimizes exposure risk during experimental procedures.

Engineering Controls

-

Primary: Process only within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary: Local exhaust ventilation (LEV) required if dust formation is likely during weighing.

Personal Protective Equipment (PPE) Matrix

| Zone | Protection Level | Equipment Specification |

| Respiratory | High | NIOSH-approved N95 (minimum) or P100 respirator if outside hood. |

| Dermal | High | Double-gloving: Nitrile (inner) + Neoprene (outer) for extended handling. |

| Ocular | Standard | Chemical safety goggles (ANSI Z87.1). Face shield if handling solutions >100mL. |

| Body | Standard | Lab coat (buttoned), long pants, closed-toe chemically resistant shoes. |

Safe Handling Workflow

DOT Diagram 3: Experimental Handling Workflow

Caption: Step-by-step operational flow to ensure containment of the toxic solid.

Physical & Chemical Properties

Note: Experimental data for CAS 71971-47-6 is limited. Values below are derived from structural analogs (Aniline HCl and Indoline) or calculated predictions.

| Property | Value / Observation | Source/Note |

| Physical State | Solid (Crystalline powder) | Observed in analogs |

| Color | Off-white to beige/brown | Darkens upon oxidation |

| Melting Point | > 190°C (Decomposes) | Predicted (Salt form) |

| Solubility (Water) | Soluble | HCl salt confers hydrophilicity |

| Solubility (DMSO) | Soluble | Standard for organic salts |

| pH (1% Soln) | Acidic (3.0 - 5.0) | Hydrolysis of HCl salt |

| Stability | Hygroscopic; Light Sensitive | Store under inert gas |

Emergency Response Measures

Objective: To define immediate actions for specific exposure scenarios, focusing on the nitrogenous poisoning aspect.

First Aid Protocols

-

General: Remove victim from exposure zone immediately. Do not perform mouth-to-mouth resuscitation if inhaled (risk of secondary contamination).

-

Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Aniline absorbs through skin; speed is critical.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.

Antidote Note (Medical Professionals Only)

-

Methemoglobinemia: If patient exhibits cyanosis (blue lips/nails) or MetHb levels >30%, Methylene Blue (1-2 mg/kg IV) is the standard antidote [3].

Firefighting

-

Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Stability & Reactivity

-

Reactivity: Non-reactive under normal ambient conditions.

-

Chemical Stability: Stable if stored dry and dark. May discolor (oxidize) upon exposure to light and air.

-

Incompatible Materials: Strong oxidizing agents (risk of exothermic reaction), Strong bases (liberates free base amine), Acid chlorides, Acid anhydrides.

Ecological & Disposal Considerations

-

Ecotoxicity: Classified as Aquatic Acute 1 . Do not allow product to reach ground water, water course, or sewage system. Aniline derivatives are toxic to daphnia and fish.

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information - Indoline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

-

American Elements. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Product Page.[1] Retrieved from [Link][2]

Sources

Methodological & Application

Reaction conditions for preparing 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Executive Summary

This application note details the optimized reaction conditions for the preparation of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride . This scaffold—a 1,2-disubstituted benzene ring linking an aniline and an indoline—is a critical pharmacophore in medicinal chemistry, frequently observed in IDO1 inhibitors, kinase inhibitors, and GPCR ligands.

The synthesis addresses two primary chemical challenges:

-

Steric Hindrance: Effecting the C-N bond formation at the ortho position of the nitrobenzene.

-

Redox Stability: Reducing the nitro group to an aniline without oxidizing the oxidation-sensitive indoline (dihydroindole) moiety back to an indole.

Synthetic Strategy & Pathway

The synthesis is designed as a two-step sequence followed by salt formation.[1] We utilize a Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow for the target molecule via SNAr and Hydrogenation.

Experimental Protocols

Step 1: N-Arylation via

Objective: Coupling of indoline with 1-fluoro-2-nitrobenzene. Rationale: Indoline is a nucleophilic secondary amine. The ortho-nitro group on the benzene ring activates the fluorine for displacement via the Meisenheimer complex mechanism.

-

Reagents:

-

Indoline (1.0 equiv)

-

1-Fluoro-2-nitrobenzene (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous, granular) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

-

-

Conditions: 100°C, 12–16 hours, Inert Atmosphere (

).

Detailed Procedure:

-

Charge a round-bottom flask with Indoline (11.9 g, 100 mmol) and 1-Fluoro-2-nitrobenzene (15.5 g, 110 mmol).

-

Add anhydrous DMSO (100 mL). Note: DMSO accelerates SNAr rates significantly compared to DMF due to higher polarity.

-

Add

(27.6 g, 200 mmol) in one portion. -

Heat the mixture to 100°C under nitrogen with vigorous stirring.

-

Monitor: Check TLC (Hexane/EtOAc 4:1) or LC-MS after 12 hours. The limiting reagent (Indoline) should be consumed.

-

Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (500 mL) with stirring. The product, 1-(2-nitrophenyl)indoline , will precipitate as an orange/red solid.

-

Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at 45°C.

-

Expected Yield: 85–92%.

-

Appearance: Orange solid.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to primary amine without dehydrogenating the indoline ring.

Rationale: Standard hydrogenation (

-

Reagents:

-

1-(2-nitrophenyl)indoline (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (

) (Balloon pressure or 1 atm)

-

Detailed Procedure:

-

Dissolve 1-(2-nitrophenyl)indoline (10 g) in Methanol (150 mL) in a hydrogenation flask.

-

Add 10% Pd/C (1.0 g, 10 wt% of substrate). Safety: Add catalyst under argon flow to avoid ignition of solvent vapors.

-

Purge the system with Nitrogen (

) x 3 cycles, then Hydrogen ( -

Stir at Room Temperature (20–25°C) under a hydrogen balloon (1 atm).

-

Monitor: Reaction is typically fast (2–4 hours). Monitor closely by TLC. Stop immediately upon consumption of starting material to prevent dehydrogenation of the indoline ring to an indole.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base 2-(indolin-1-yl)aniline .

-

Note: The free base is sensitive to air oxidation (turning dark/purple). Proceed immediately to salt formation.

-

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the amine as a hydrochloride salt.

Detailed Procedure:

-

Dissolve the crude free base (from Step 2) in a minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise. A precipitate should form immediately.

-

Stir for 30 minutes at 0°C.

-

Add Diethyl Ether (

) to complete precipitation if necessary. -

Filter the white/off-white solid and wash with cold ether.

-

Dry under high vacuum.

Critical Process Parameters & Data

| Parameter | Specification | Reason for Control |

| Stoichiometry (Step 1) | Indoline (1.0) : F-Nitro (1.[2]1) | Slight excess of electrophile ensures complete consumption of the nucleophile (Indoline), which is harder to separate from the product. |

| Temperature (Step 1) | ||

| Reduction Time (Step 2) | 2–4 Hours | Extended exposure to Pd/C can cause dehydrogenation of the indoline ring to an indole derivative [1]. |

| Atmosphere | Inert ( | The free base indoline-aniline is electron-rich and prone to oxidative degradation in air. |

Troubleshooting & Validation

Common Issues

-

Issue: Product contains Indole impurity (aromatized indoline).

-

Cause: Over-reduction/oxidation during Step 2.

-

Solution: Switch from Pd/C to Iron powder (Fe) / Ammonium Chloride (

) in EtOH/Water (reflux 2h). This method is strictly chemoselective for nitro reduction and will not touch the indoline ring [2].

-

-

Issue: Low yield in Step 1.

-

Cause: Wet solvent or weak base.

-

Solution: Ensure DMSO is anhydrous; use fresh

.

-

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6):

-

Look for the Indoline signature: Two triplets/multiplets at

~3.0 ppm ( -

Look for the Aniline signature: Broad singlet at

~9-10 ppm (ammonium protons in salt form) or -

Absence of Nitro peaks (usually downfield shift in Step 1 intermediate).

-

References

- Context: Provides analogous conditions for the indole variant, highlighting the reduction protocols and workup strategies applicable to the indoline scaffold.

-

National Institutes of Health (NIH). (2022). Synthesis of New 2,3-Dihydroindole Derivatives. PMC. Retrieved February 15, 2026, from [Link]

- Context: Validates the stability of 2,3-dihydroindoles (indolines)

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.[3] Molbank.[3] Retrieved February 15, 2026, from [Link]

- Context: Describes the handling and salt formation of indoline derivatives, confirming the use of HCl/Dioxane for stable hydrochloride salt isol

Sources

Application Note & Protocol: Preparation of Hydrochloride Salts of N-Aryl Indolines

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of hydrochloride (HCl) salts of N-aryl indolines. The protocols and insights contained herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

The Strategic Importance of Hydrochloride Salts in Pharmaceutical Development

The N-aryl indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the free base form of these molecules often presents challenges in drug development, including poor aqueous solubility, limited stability, and difficult handling properties (e.g., being oils or amorphous solids).[1] Conversion to a hydrochloride salt is a widely adopted and effective strategy to overcome these limitations.

The primary advantages of forming HCl salts include:

-

Enhanced Stability: The nitrogen atom of the indoline ring is basic. Upon protonation to form an ammonium salt, its lone pair of electrons is no longer available for oxidative degradation, significantly increasing the chemical stability and shelf-life of the active pharmaceutical ingredient (API).[1]

-

Improved Solubility and Bioavailability: Hydrochloride salts are typically crystalline solids with significantly higher aqueous solubility compared to their free base counterparts.[1][2] This improved solubility in gastrointestinal fluids often translates directly to enhanced bioavailability, ensuring more efficient absorption of the drug.[1]

-

Favorable Physicochemical Properties: Salt formation promotes crystallinity.[1] Crystalline solids are easier to purify, handle, and formulate into solid dosage forms like tablets and capsules, which is a major advantage for manufacturing.[1][2]

While highly advantageous, the choice of a salt form must be carefully considered. Factors such as hygroscopicity (the tendency to absorb moisture) and potential polymorphic variations can influence the final drug product's performance.[3][4] For instance, ranitidine hydrochloride is known to be hygroscopic, a challenge that was overcome with appropriate packaging.[4]

Fundamental Chemistry of Salt Formation

The preparation of an N-aryl indoline hydrochloride salt is a straightforward acid-base reaction. The indoline nitrogen atom possesses a lone pair of electrons, rendering it a Lewis base. When reacted with a strong acid like hydrochloric acid, the nitrogen is protonated, forming a positively charged ammonium cation, with the chloride ion serving as the counter-ion.

This transformation from a neutral, often lipophilic molecule to an ionic salt is the key to altering its physicochemical properties.

Caption: Acid-base reaction for N-aryl indoline HCl salt formation.

Prerequisite: Synthesis of the N-Aryl Indoline Free Base

Before salt formation, the N-aryl indoline precursor must be synthesized. Modern synthetic chemistry offers several robust methods for forging the C(aryl)-N bond. The most common and versatile approaches are transition-metal-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for coupling aryl halides or triflates with indolines. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.[5]

-

Copper-Catalyzed Ullmann Condensation: A classical and cost-effective alternative to palladium catalysis, the Ullmann reaction couples aryl halides with indolines, often requiring higher temperatures. Modern protocols have been developed that use ligands like diamines to facilitate the reaction under milder conditions.[6][7]

The choice of method depends on the specific substrates, functional group tolerance, and desired scale of the reaction. Following synthesis, the crude N-aryl indoline must be purified (e.g., via column chromatography) to remove catalysts and byproducts before proceeding to salt formation.

Detailed Experimental Protocols

The following protocols describe two common and reliable methods for the preparation of N-aryl indoline hydrochloride salts. The choice between them often depends on the scale of the reaction and the available equipment.

Workflow Overview

Caption: General experimental workflow for hydrochloride salt preparation.

Protocol 1: Salt Formation Using Gaseous Hydrogen Chloride

This method is ideal for larger-scale preparations and for obtaining highly pure, anhydrous crystalline material, as it avoids the introduction of water.[8]

Materials & Reagents

| Reagent/Material | Specification | Purpose |

|---|---|---|

| N-Aryl Indoline | Purified, free base | Starting Material |

| Anhydrous Solvent | e.g., Methanol, Ethanol, Diethyl Ether, Ethyl Acetate | Reaction Medium |

| Hydrogen Chloride (HCl) | Anhydrous gas | Acid Source |

| Anti-bumping granules | N/A | Smooth boiling |

| Three-neck round-bottom flask | Sized appropriately | Reaction Vessel |

| Gas dispersion tube | N/A | Introduce HCl gas |

| Magnetic stirrer & stir bar | N/A | Agitation |

| Ice bath | N/A | Temperature control |

| Vacuum filtration apparatus | Buchner funnel, filter flask | Product Isolation |

Procedure:

-

Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a dispersion tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add the purified N-aryl indoline (1.0 eq).

-

Dissolution: Add a minimal amount of the chosen anhydrous solvent (e.g., methanol or diethyl ether) to fully dissolve the N-aryl indoline with stirring. A typical concentration is 0.2-0.5 M.

-

Application Scientist's Note: The choice of solvent is critical. Alcohols like methanol can facilitate the reaction but may form solvates.[8] Ethers like diethyl ether or MTBE are excellent for precipitating the salt as they are poor solvents for the ionic product. Using a strictly anhydrous solvent is paramount to prevent the formation of hydrates and to promote good crystal growth.

-

-

HCl Addition: Cool the solution in an ice bath to 0-5 °C. Slowly bubble anhydrous HCl gas through the stirred solution.

-

Application Scientist's Note: The reaction is exothermic. Slow, subsurface addition with efficient cooling prevents localized overheating and promotes the formation of a fine, crystalline precipitate rather than an amorphous solid or oil.

-

-

Precipitation: The hydrochloride salt will typically begin to precipitate as a white or off-white solid. Continue bubbling HCl until precipitation appears complete. A slight excess of HCl ensures full conversion. The pH of the solution should be acidic (test with moist pH paper at the gas outlet).

-

Digestion: After stopping the HCl flow, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period allows for complete crystallization and can improve the particle size, making filtration easier.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess HCl.

-

Application Scientist's Note: Washing with cold solvent minimizes product loss, as the salt will have some solubility, which increases with temperature.

-

-

Drying: Dry the purified salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvent. The product is stable for long-term storage.

Protocol 2: Salt Formation Using a Standardized HCl Solution

This is a more convenient method for smaller, lab-scale preparations, as it avoids the handling of gaseous HCl. Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are used.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

|---|---|---|

| N-Aryl Indoline | Purified, free base | Starting Material |

| Anhydrous Solvent | e.g., Diethyl Ether, Ethyl Acetate, Dichloromethane | Reaction Medium |

| HCl Solution | e.g., 2.0 M HCl in Diethyl Ether | Acid Source |

| Round-bottom flask | Sized appropriately | Reaction Vessel |

| Magnetic stirrer & stir bar | N/A | Agitation |

| Dropping funnel | N/A | Controlled Addition |

| Ice bath | N/A | Temperature control |

| Vacuum filtration apparatus | Buchner funnel, filter flask | Product Isolation |

Procedure:

-

Dissolution: Dissolve the N-aryl indoline (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Acid Addition: With vigorous stirring, add a standardized solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise from a dropping funnel. Typically, 1.05 to 1.1 equivalents of HCl are added.

-

Application Scientist's Note: As the HCl solution is added, the salt will precipitate. A slow, controlled addition is key to obtaining a crystalline, easily filterable solid. Adding the acid too quickly can cause the product to "oil out" as a viscous liquid.

-

-

Digestion & Isolation: Once the addition is complete, follow steps 5-8 from Protocol 1 (stirring, filtration, washing, and drying) to isolate and purify the final product.

Characterization of the Hydrochloride Salt

After isolation and drying, it is essential to confirm the identity and purity of the N-aryl indoline hydrochloride salt.

-

Melting Point (m.p.): A sharp melting point is a good indicator of purity for a crystalline solid. The salt's melting point will be significantly different from that of the free base.

-

NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the protons adjacent to the newly formed ammonium center will typically shift downfield compared to the free base due to the electron-withdrawing effect of the positive charge.[9]

-

Infrared (IR) Spectroscopy: The formation of the ammonium salt can be observed by the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the salt's molecular formula to confirm its identity.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Product "oils out" instead of precipitating | 1. Reaction temperature is too high. 2. Solvent is too polar (product salt is soluble). 3. Rate of acid addition is too fast. | 1. Ensure efficient cooling (0-5 °C). 2. Switch to a less polar solvent (e.g., from ethanol to ethyl acetate or diethyl ether). 3. Add the HCl source much more slowly with vigorous stirring. If an oil forms, try scratching the flask or adding a seed crystal to induce crystallization. |

| Low Yield | 1. Product is partially soluble in the reaction/wash solvent. 2. Incomplete reaction. | 1. Use a minimal amount of solvent. Ensure the wash solvent is ice-cold. 2. Ensure a slight excess (1.05-1.1 eq) of HCl is used. Confirm with pH paper. |

| Product is hygroscopic or gummy | 1. Presence of water in solvents or reagents. 2. The inherent nature of the specific salt. | 1. Use strictly anhydrous solvents and reagents. Dry glassware thoroughly. 2. Handle the material quickly in a low-humidity environment or a glove box. Dry thoroughly under high vacuum. |

| Polymorphism is observed | 1. Different crystallization conditions (solvent, temperature, cooling rate). | 1. Standardize the crystallization procedure to consistently obtain the desired polymorph. Characterize batches using techniques like XRPD or DSC. Some polymorphs can be converted to others through stress or temperature changes.[8] |

References

- Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?

- Verma, R. K., & Garg, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- Vippagunta, S. R., et al. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 97(9), 3721–3726.

- Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.

- Babu, S., & Kumar, S. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology.

- Prešeren, A., & Kočevar, M. (n.d.).

- Aksenov, N. A., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(8), 2402.

- Google Patents. (n.d.).

- Old, D. W., et al. (2002, September 6). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

- Hill, M. D., et al. (2023, May 26).

- Sciencemadness Discussion Board. (2012, March 7).

- MDPI. (2025, April 2).

- ResearchGate. (2025, August 7).

- European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.

- ACS Publications. (2022, October 21). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters.

- ResearchGate. (2025, August 8).

- ResearchGate. (2025, August 9). Recent Advances in the Synthesis of Nitrogen Heterocycles Using Arenediazonium Salts as Nitrogen Sources.

- The Journal of Organic Chemistry. (2021, November 11).

- BenchChem. (n.d.).

- University of Exeter. (2023, May 26).

- ResearchGate. (2025, October 10).

- MSU Chemistry. (n.d.). Heterocyclic Compounds.

- Wiley Online Library. (n.d.).

- University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. pharmainfonepal.com [pharmainfonepal.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 8. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]

- 9. figshare.le.ac.uk [figshare.le.ac.uk]

Application Note: Scalable Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (also referred to as 1-(2-aminophenyl)indoline hydrochloride). This diarylamine motif is a critical intermediate in the synthesis of various pharmaceutical agents, including third-generation EGFR inhibitors and specific heterocyclic dyes.

The method utilizes a cost-effective Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . Unlike palladium-catalyzed Buchwald-Hartwig aminations, which require expensive ligands and rigorous oxygen exclusion, this SNAr approach leverages the electronic activation of 1-fluoro-2-nitrobenzene to achieve high yields (>85% overall) with excellent atom economy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C–N bond between the indoline nitrogen and the electron-deficient aromatic ring of the nitrobenzene derivative.

Strategic Logic:

-

Bond Construction (SNAr): The secondary amine of indoline is a strong nucleophile. 1-Fluoro-2-nitrobenzene is chosen over the chloro- or bromo- analogs because the high electronegativity of fluorine increases the electrophilicity of the ipso-carbon via the inductive effect, accelerating the rate-determining step in SNAr reactions [1].

-

Functional Group Transformation: The nitro group serves two purposes: it activates the ring for the initial coupling and acts as a masked amine precursor.

-

Salt Formation: The final free base is an oil or low-melting solid prone to oxidation. Conversion to the hydrochloride salt ensures long-term stability and facilitates handling as a free-flowing solid.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride highlighting the three distinct unit operations.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)indoline (SNAr Coupling)

Rationale: DMSO is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate. Potassium carbonate (K2CO3) acts as the HF scavenger.

Reagents:

-

Indoline (1.0 equiv)

-

1-Fluoro-2-nitrobenzene (1.05 equiv)

-

Potassium Carbonate (1.5 equiv, anhydrous, granular)

-

DMSO (5 volumes relative to Indoline mass)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet with DMSO and Indoline.

-

Base Addition: Add K2CO3 in a single portion. Agitate to create a suspension.

-

Reagent Addition: Add 1-Fluoro-2-nitrobenzene dropwise via an addition funnel over 30 minutes.

-

Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature < 40°C during addition to prevent thermal runaway or regio-isomer byproducts.

-

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Indoline (Rf ~0.5) should be consumed; Product (Rf ~0.3, orange/red spot) appears.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 20°C.

-

Slowly pour the reaction mass into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as an orange/red solid.

-

Stir for 1 hour to ensure crystal growth and removal of DMSO.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Yield Target: 90–95%.

-

Step 2: Catalytic Hydrogenation to 2-(Indolin-1-yl)aniline

Rationale: Palladium on Carbon (Pd/C) is the industry standard for clean nitro reduction. Methanol is used to ensure solubility of both the nitro-intermediate and the amine product.

Reagents:

-

1-(2-Nitrophenyl)indoline (from Step 1)

-

10% Pd/C (5 wt% loading, 50% water wet)

-

Methanol (10 volumes)

-

Hydrogen Gas (Balloon or 1-3 bar)

Protocol:

-

Safety Check: Purge the reactor with Nitrogen to remove Oxygen. Pd/C is pyrophoric; keep it wet.

-

Loading: Charge the reactor with the nitro-intermediate and Methanol. Add the Pd/C catalyst as a slurry in minimal water/methanol.

-

Hydrogenation: Evacuate and backfill with Hydrogen (x3). Stir vigorously under H2 atmosphere (balloon pressure is sufficient for <10g scale; use 3 bar for >100g scale).

-

Exotherm Alert: The reduction is highly exothermic. Monitor temperature closely upon H2 introduction.

-

-

Completion: Reaction is typically complete in 2–4 hours. The solution changes from orange/red to pale yellow/colorless.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

-

Note: Do not let the catalyst cake dry out completely on the filter (fire hazard).

-

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude free base as a viscous oil or low-melting solid.

Step 3: Hydrochloride Salt Formation

Rationale: The free base is prone to oxidation (darkening) upon storage. The HCl salt is stable and crystalline.

Protocol:

-

Dissolution: Dissolve the crude free base in Ethyl Acetate (5 volumes).

-

Optional: If the solution is dark, treat with activated charcoal for 30 mins and filter.

-

-

Acidification: Cool to 0–5°C. Dropwise add 4M HCl in Dioxane (1.1 equiv) or concentrated aqueous HCl (though anhydrous conditions yield better crystals).

-

Crystallization: A white to off-white precipitate will form immediately. Stir at 0°C for 1 hour.

-

Filtration: Filter the solid. Wash with cold Ethyl Acetate followed by Diethyl Ether or MTBE.

-

Drying: Dry under vacuum at 40°C.

-

Final Appearance: White to off-white crystalline solid.

-

Scale-Up Workflow & Process Control

When moving from gram-scale to kilogram-scale, heat transfer and impurity rejection become critical.

Figure 2: Process flow diagram for the kilogram-scale production campaign.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality/Safety |

| Step 1 Temp | 75–85°C | <75°C: Slow reaction. >90°C: Impurity formation. |

| Quench Rate | Slow | Rapid water addition can trap DMSO in the crystal lattice. |

| H2 Pressure | 1–3 bar | Higher pressure accelerates reaction but increases exotherm risk. |

| Salt Stoichiometry | 1.05–1.1 eq | Excess HCl can cause degradation or hygroscopicity issues. |

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

- 9.5–10.0 (br s, 2H, NH2/NH+),

- 7.1–7.3 (m, aromatic protons),

- 3.8 (t, 2H, Indoline C2-H),

- 3.1 (t, 2H, Indoline C3-H).

-

Key Feature: Disappearance of the distinct nitro-aromatic protons shifted downfield in the intermediate.

-

Mass Spectrometry (ESI):

-

[M+H]+ calc.[2] for C14H15N2: 211.12.

-

-

Appearance: White to pale grey crystalline solid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction or loss during quench. | Ensure Temp >75°C. Check filtrate for product (if DMSO content is too high, product remains solubilized). |

| Dark Product (Step 2) | Oxidation of aniline.[3] | Perform hydrogenation and workup under strict N2 atmosphere. Use charcoal decolorization. |

| Sticky Solid (Step 3) | Hygroscopic salt or residual solvent. | Use anhydrous HCl in Dioxane/Ether. Avoid aqueous HCl. Dry under high vacuum. |

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412.

-

SNAr of Indolines: Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[4] Molecules, 24(6), 1159.

-

Catalytic Hydrogenation: Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation: A Valuable Tool for the Preparation of Fine Chemicals. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

-

General Indoline Synthesis: Yang, W., et al. (2016). Recent advances in the synthesis of indolines. Organic & Biomolecular Chemistry, 14, 10978-10998.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

Executive Summary & Molecule Profile

Target Molecule: 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Common Name:

-

Oxidation: The indoline moiety is highly susceptible to dehydrogenation, forming the corresponding indole (aromatization), which is a difficult-to-remove impurity.

-

Air/Light Sensitivity: The free aniline group is prone to photo-oxidation, leading to "pinking" or browning of the solid.

This guide addresses the specific challenges of purifying this salt form, focusing on preventing aromatization and removing transition metal catalysts (Pd/Cu) often used in its synthesis (Buchwald-Hartwig or Ullmann coupling).

Diagnostic Triage (Troubleshooting Q&A)

Category A: Visual & Physical Anomalies

Q1: My final product is turning pink/reddish-brown upon exposure to air. Is it degraded?

-

Diagnosis: This indicates oxidative degradation. The "pinking" is characteristic of aniline oxidation (formation of quinoid imines) or the dehydrogenation of the indoline ring to an indole species.

-

Solution:

-

Immediate Action: Recrystallize immediately using degassed solvents under an inert atmosphere (Argon/Nitrogen).

-

Prevention: Store the hydrochloride salt, not the free base. The protonated amine (HCl salt) is significantly more resistant to oxidation. Ensure the salt formation step is complete.

-

Q2: The product is oiling out during recrystallization instead of precipitating. How do I fix this?

-

Diagnosis: "Oiling out" occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated salt, or if residual non-polar impurities (like unreacted indoline) are acting as plasticizers.

-

Solution:

-

Solvent Adjustment: You are likely using too much alcohol. Increase the ratio of the anti-solvent (Diethyl ether or MTBE).

-

The "Scratch" Technique: Cool the oil to -20°C. If it solidifies, scratch the flask wall with a glass rod to induce nucleation.

-

Trituration: Decant the supernatant and triturate the oil with anhydrous diethyl ether to extract non-polar impurities, forcing the salt to crystallize.

-

Category B: Chemical Purity & Analysis[1][2]

Q3: I see a persistent impurity at M-2 (Mass - 2 units) in LC-MS. What is it?

-

Diagnosis: This is the Indole derivative (2-(1H-indol-1-yl)aniline).

-

Cause: Dehydrogenation of the indoline ring. This is thermodynamically favorable and catalyzed by residual Palladium or Copper from the coupling step.

-

Removal: Standard recrystallization often fails because the indole and indoline have similar solubilities.

-

Protocol: You must perform a scavenger resin treatment (e.g., SiliaMetS® Thiol) on the free base solution before salt formation to remove the metal catalyst causing the dehydrogenation.

-

Q4: Can I use Acetone for recrystallization?

-

CRITICAL WARNING: NO.

-

Reason: You have a primary aniline (

). Acetone will react with the aniline to form a Schiff base (imine) impurity. -

Correct Solvents: Use Isopropanol (IPA), Ethanol, or Methanol combined with Diethyl Ether or MTBE.

The "Golden Standard" Purification Protocol

This protocol assumes a crude mixture from a metal-catalyzed coupling reaction.

Phase 1: Metal Scavenging & Free Base Isolation

Objective: Remove Pd/Cu catalysts to prevent post-purification oxidation.

-

Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

-

Wash with 5% NaHCO₃ (aq) to remove inorganic acids.

-

Metal Removal: Add activated charcoal (10 wt%) or a specific scavenger resin (e.g., QuadraPure™ TU) to the organic layer. Stir at 40°C for 1 hour.

-

Filter through a pad of Celite® to remove the scavenger.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the crude free base.

Phase 2: Salt Formation (The Stabilization Step)

Objective: Convert the air-sensitive amine to the stable HCl salt.

-

Dissolve the free base in a minimum amount of anhydrous Dioxane or Ethanol (degassed).

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Note: Avoid aqueous HCl if possible to prevent sticky hydrate formation.

-

-

A precipitate should form immediately. Stir at 0°C for 30 minutes.

-

Add Diethyl Ether (Et₂O) as an anti-solvent to drive precipitation completion.

Phase 3: Recrystallization

Objective: Final polish to >98% purity.

-

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

-

Dissolve the crude salt in boiling Ethanol (minimum volume).

-

Once dissolved, remove from heat.

-

Add Diethyl Ether dropwise until a faint turbidity persists.

-

Add 1-2 drops of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Filter crystals under Argon/Nitrogen blanket. Wash with cold Ether.[1]

Workflow Visualization

The following diagram illustrates the logical flow for purifying the target molecule, highlighting critical decision points for impurity management.

Caption: Step-by-step purification workflow emphasizing metal removal to prevent indoline-to-indole oxidation.

Quantitative Data: Solubility & Stability Profile

| Parameter | Free Base (Amine) | Hydrochloride Salt (Target) | Notes |

| Appearance | Yellow/Brown Oil or Solid | White/Off-white Crystalline Solid | "Pink" indicates oxidation. |

| Solubility (Water) | Insoluble | Soluble (Moderate) | Salt may hydrolyze in basic water. |

| Solubility (EtOH) | Soluble | Soluble (Hot), Sparingly (Cold) | Basis for recrystallization.[1] |

| Solubility (Ether) | Soluble | Insoluble | Ether is the ideal anti-solvent. |

| Oxidation Stability | Poor (Days at RT) | Good (Months at 4°C) | Store under Argon. |

| Hygroscopicity | Low | Moderate to High | Keep desiccated. |

References & Authority

-

PubChem. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (Discusses Cu-catalyzed N-arylation and purification challenges). [Link]

-

Organic Syntheses. Indium-Catalyzed Cycloisomerization. (General protocols for handling air-sensitive indole/indoline derivatives). [Link]

Sources

Optimizing recrystallization solvents for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

The following guide serves as a Technical Support Center resource for researchers working with 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride . This specific intermediate—a sterically crowded, electron-rich N-aryl indoline—presents unique purification challenges, particularly regarding oxidation and "oiling out."

Subject: Optimizing Recrystallization Solvents for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solvent Matrix

For this lipophilic hydrochloride salt, standard aqueous recrystallization methods often fail due to "oiling out" (liquid-liquid phase separation) or hydrolysis. The molecule consists of a polar ionic head (anilinium HCl) and a greasy, aromatic tail (indoline-phenyl scaffold).

Recommendation: Move away from water/alcohol mixtures. Utilize anhydrous alcohol/ester or alcohol/hydrocarbon systems.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Ethyl Acetate | 1:3 to 1:5 | Primary Choice | Balances polarity well. EtOAc acts as a gentle anti-solvent that promotes crystal growth over oiling. |

| Isopropanol (IPA) / Heptane | 1:2 | Secondary Choice | Good for highly lipophilic batches. Requires slow cooling to prevent amorphous precipitation. |

| Methanol / MTBE | 1:4 | High Purity | Methanol has high solubility power; MTBE (Methyl tert-butyl ether) is a superb anti-solvent for amine salts. |

| Water / Ethanol | N/A | Avoid | High risk of oiling out and oxidation (pinking) due to dissolved oxygen in water. |

Diagnostic Workflow: Solvent Selection Logic

Before committing your entire batch, perform this solubility test on 100 mg of crude material.

Caption: Figure 1. Decision tree for selecting the optimal solvent system based on initial solubility observations.

Standard Operating Procedure (SOP)

Objective: Purify crude 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride to >98% HPLC purity without oxidative degradation.

Materials:

-

Crude Salt

-

Solvent A: Absolute Ethanol (degassed)

-

Solvent B: Ethyl Acetate (degassed)[1]

-

Antioxidant (Optional): Ascorbic acid (trace) or Sodium Metabisulfite (if using aqueous systems).

Protocol:

-

Dissolution:

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge the flask with Nitrogen or Argon (Critical to prevent the aniline from turning violet/brown).

-

Add Ethanol (5 mL per gram of solid) .

-

Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 0.5 mL increments until fully dissolved. Do not exceed 10 volumes.

-

-

Filtration (Hot):

-

If insoluble black specks remain (likely inorganic salts or polymerized tar), filter the hot solution through a pre-warmed glass frit or Celite pad under inert atmosphere.

-

-

Crystallization:

-

Maintain the filtrate at a gentle boil.

-

Slowly add Ethyl Acetate dropwise.

-

Stop point: When a faint, persistent cloudiness (turbidity) appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparency.

-

-

Controlled Cooling:

-

Isolation:

-

Filter the white/off-white needles using vacuum filtration.

-

Wash the cake with cold Ethyl Acetate (not Ethanol, as it will dissolve your product).

-

Dry under high vacuum at 40°C.

-

Troubleshooting & FAQs

Issue 1: "The product is oiling out (forming a sticky goo at the bottom) instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The temperature dropped too fast, or the solvent became too non-polar while the mixture was still hot. Resolution:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of Solvent A (Ethanol) to increase polarity.

-

Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[3]

-

Cool slower: Wrap the flask in aluminum foil or a towel to slow the heat loss.

Issue 2: "The crystals are turning pink or purple during filtration."

Diagnosis: Oxidation of the electron-rich aniline/indoline nitrogen. This class of molecules mimics phenylhydrazine behavior and is air-sensitive. Resolution:

-

Ensure all solvents are degassed (sparged with Nitrogen for 15 mins).

-

Perform the filtration under a blanket of Nitrogen or Argon.

-

Wash the crystals with a solvent containing a trace of BHT (butylated hydroxytoluene) if the problem persists.

Issue 3: "I have low recovery (<50%)."

Diagnosis: The compound is too soluble in the alcohol, or you didn't use enough anti-solvent. Resolution:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

-

Add more Ethyl Acetate (Anti-solvent) and cool again to obtain a "second crop."

-

Note: Second crops are usually less pure; check by HPLC/TLC.

Mechanistic Insight: Why this works

The molecule contains two distinct domains:

-

The Hydrophilic Salt Head: The protonated aniline nitrogen (

) drives solubility in Ethanol. -

The Lipophilic Core: The fused indoline and phenyl rings drive solubility in Ethyl Acetate and repel Water.

By using Ethanol/Ethyl Acetate , you create a gradient. As the temperature drops, the Ethyl Acetate forces the lipophilic core to stack (pi-pi stacking), while the Ethanol keeps the ionic head solvated just enough to allow organized crystal lattice formation rather than amorphous crashing (oiling).

Caption: Figure 2. Crystallization mechanism for amphiphilic salt structures.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines. BenchChem Knowledge Base. Link

- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Principles of Salt Selection and Polymorphism).

-

UrFU Research Repository. (2024). Synthesis of Aminophenyl-Substituted Heterocycles. Link

-

Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures for greasy amine salts. Link

Sources

Technical Support Center: Overcoming Hygroscopicity Issues with 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

Welcome to the technical support center for 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with the hygroscopic nature of this compound. By understanding and addressing these issues, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs). For a hydrochloride salt like 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl, this can lead to issues such as clumping, altered dissolution rates, and even chemical degradation, ultimately affecting experimental outcomes and product stability.[1][2] This guide provides a comprehensive framework for mitigating these risks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl.

Issue 1: Inconsistent Weighing Results and Clumping of the Solid

-

Question: I'm observing significant fluctuations in the weight of my 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl sample, and the powder is starting to clump. What's happening and how can I get an accurate weight?

-

Answer: This is a classic sign of moisture uptake. The observed weight gain is due to the absorption of atmospheric water by the hygroscopic powder. This can lead to inaccurate measurements and poor handling characteristics.[3]

-

Immediate Corrective Actions:

-